molecular formula C20H14ClFN4O2 B2587165 2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953216-34-7

2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No. B2587165
CAS RN: 953216-34-7
M. Wt: 396.81
InChI Key: LMZTYCOVLNQCFF-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a benzamide group, an imidazole group, and a pyridazine group .

Scientific Research Applications

Antiviral Drug Discovery

  • One research paper focused on the broader context of antiviral drug discovery, mentioning compounds with structural similarities to the one . Although the specific compound was not directly discussed, the research highlights the potential of related compounds in the development of antiviral drugs (De Clercq, 2009).

Peripheral Benzodiazepine Receptors

  • A study explored the synthesis and biological evaluation of compounds structurally related to 2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. These compounds showed high affinity and selectivity for peripheral benzodiazepine receptors, suggesting their potential in studying neurodegenerative disorders (Fookes et al., 2008).

Central Nervous System Activities

  • Several papers discussed the synthesis and evaluation of similar compounds for their central nervous system activities, particularly their interaction with benzodiazepine receptors (Barlin et al., 1994).

Poly(ADP-ribose) Polymerase Inhibitors

  • A study focused on the development of poly(ADP-ribose) polymerase (PARP) inhibitors, essential in cancer treatment. The research indicated that structurally related compounds demonstrated efficacy in this domain (Penning et al., 2010).

Fluorescent Sensors

  • Research on benzimidazole and benzothiazole conjugates, structurally related to the compound , highlighted their use as fluorescent sensors for detecting metal ions, indicating their potential in chemical analysis and environmental monitoring (Suman et al., 2019).

Antibacterial Activity

  • A paper discussed the synthesis and antibacterial activity of novel benzimidazole derivatives, suggesting the potential of related compounds in antimicrobial applications (Patil et al., 2015).

Anti-Influenza Virus Activity

  • The research on the synthesis of benzamide-based compounds indicated their significant activity against the avian influenza virus, hinting at the potential use of structurally similar compounds in antiviral therapies (Hebishy et al., 2020).

Future Directions

The future directions for research on “2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the broad range of activities exhibited by imidazole derivatives, these compounds may have potential as therapeutic agents for various diseases .

properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZTYCOVLNQCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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